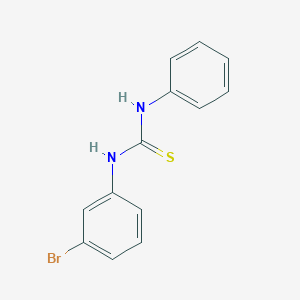![molecular formula C21H26N2O2 B5716183 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as A-401, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide exerts its therapeutic effects through various mechanisms of action. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide induces apoptosis and inhibits angiogenesis. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability. However, there are limitations to its use, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be further studied for its potential use in combination with other chemotherapeutic agents. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be studied for its potential use in treating chronic inflammatory diseases. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be studied for its potential use in treating neurodegenerative diseases.
Conclusion:
In conclusion, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide.
Méthodes De Synthèse
The synthesis of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 4-isopropoxybenzoyl chloride with 4-(1-piperidinyl)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide in its pure form.
Applications De Recherche Scientifique
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurological disorders. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)25-20-12-6-17(7-13-20)21(24)22-18-8-10-19(11-9-18)23-14-4-3-5-15-23/h6-13,16H,3-5,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEYHKDLHVLGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
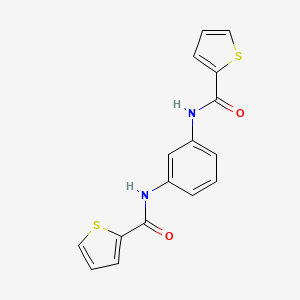
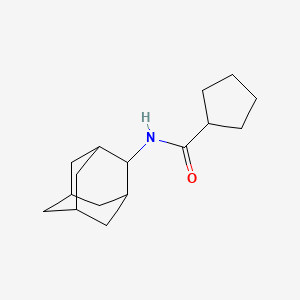
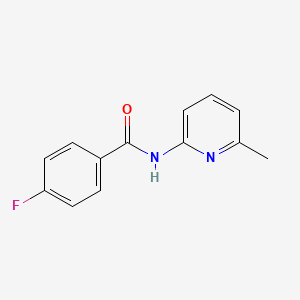
![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)

![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
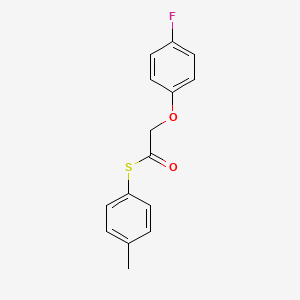
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
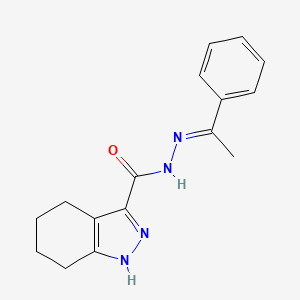
![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)
